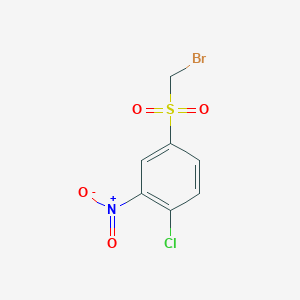
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene is an organic compound characterized by the presence of bromomethanesulfonyl, chloro, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene typically involves the introduction of the bromomethanesulfonyl group to a pre-existing aromatic compound. One common method involves the reaction of 1-chloro-2-nitrobenzene with bromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Reduction: 4-(Bromomethanesulfonyl)-1-chloro-2-aminobenzene.
Oxidation: 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene exerts its effects depends on the specific reaction or applicationIn biological systems, the compound may interact with specific enzymes or proteins, modifying their activity or function through covalent bonding or other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethanesulfonyl Bromide: Similar in structure but with different reactivity and applications.
4-Bromobenzenesulfonyl Chloride: Shares the sulfonyl chloride group but lacks the nitro and chloro substituents.
Uniqueness
4-(Bromomethanesulfonyl)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromomethanesulfonyl) groups allows for a wide range of chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
61496-43-3 |
|---|---|
Molekularformel |
C7H5BrClNO4S |
Molekulargewicht |
314.54 g/mol |
IUPAC-Name |
4-(bromomethylsulfonyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO4S/c8-4-15(13,14)5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 |
InChI-Schlüssel |
KMNFXTWNWAIWAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)CBr)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
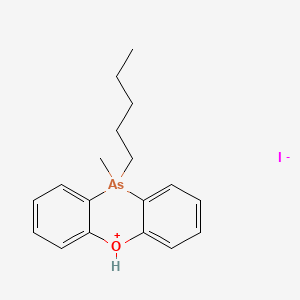
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
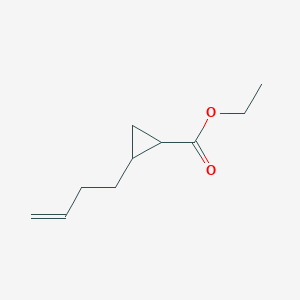
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
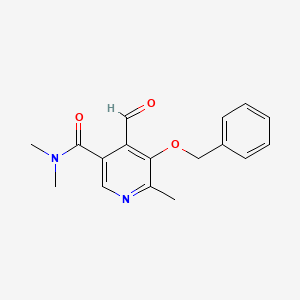
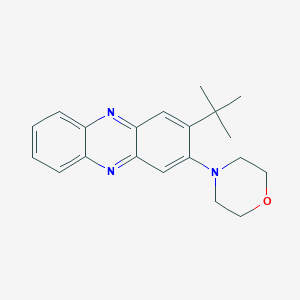
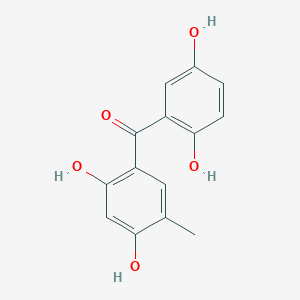
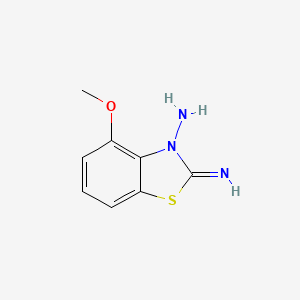
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
